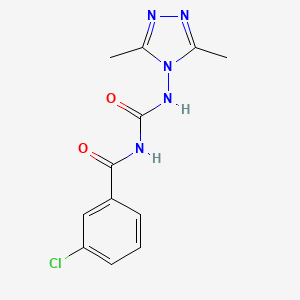
N-(3-CHLOROBENZOYL)-N'-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorobenzoyl group and a triazolyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The starting material, 3-chlorobenzoic acid, is reacted with thionyl chloride to form 3-chlorobenzoyl chloride.
Formation of the Triazolyl Intermediate: 3,5-dimethyl-4H-1,2,4-triazole is synthesized separately through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The 3-chlorobenzoyl chloride is then reacted with the triazolyl intermediate in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods: In an industrial setting, the synthesis of N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorobenzoyl group, potentially converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorobenzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the triazolyl group.
Reduction Products: Benzyl derivatives.
Substitution Products: Urea derivatives with various substituents replacing the chlorine atom.
Applications De Recherche Scientifique
N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA involves its interaction with specific molecular targets. The triazolyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzoyl group may enhance the compound’s binding affinity to its targets, leading to increased efficacy.
Comparaison Avec Des Composés Similaires
N-(3-CHLOROBENZOYL)-N’-(4H-1,2,4-TRIAZOL-4-YL)UREA: Lacks the dimethyl groups on the triazole ring.
N-(3-METHYLBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA: Contains a methyl group instead of a chlorine atom on the benzoyl ring.
Uniqueness: N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA is unique due to the presence of both the chlorobenzoyl and dimethyltriazolyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
3-chloro-N-[(3,5-dimethyl-1,2,4-triazol-4-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c1-7-15-16-8(2)18(7)17-12(20)14-11(19)9-4-3-5-10(13)6-9/h3-6H,1-2H3,(H2,14,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIUBSRQTUBCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1NC(=O)NC(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5964460.png)
![1-{2-oxo-2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5964464.png)
![2-chloro-N-[2-[2-(5-oxopyrrolidin-2-yl)acetyl]-3,4-dihydro-1H-isoquinolin-7-yl]benzamide](/img/structure/B5964469.png)
![1-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B5964471.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B5964482.png)
![2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B5964487.png)
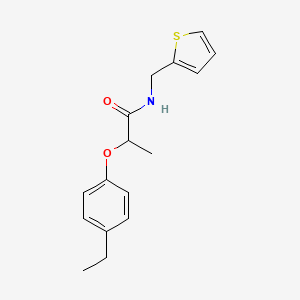
![3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5964513.png)
![5-(1-{[2-(butylthio)-5-pyrimidinyl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5964516.png)
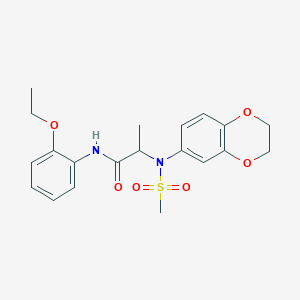
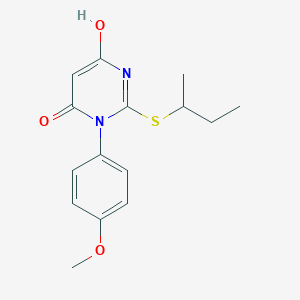
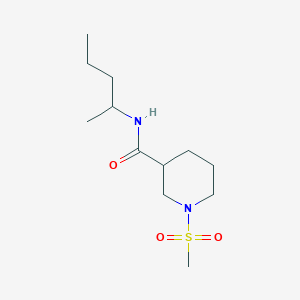
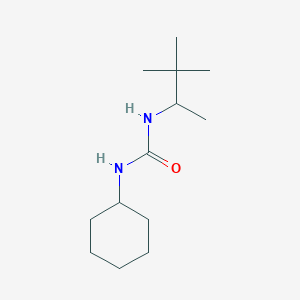
![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964551.png)
